molecular formula C5H7NO2 B1347372 2-Cyanobutanoic acid CAS No. 51789-75-4

2-Cyanobutanoic acid

Cat. No. B1347372
CAS RN: 51789-75-4
M. Wt: 113.11 g/mol
InChI Key: XNINAOUGJUYOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanobutanoic acid, also known as 2-cyano-3-methylbutyric acid, is a four-carbon carboxylic acid that is commonly used in the field of synthetic organic chemistry. It is a versatile reagent that is used in a variety of reactions, including the formation of amides, esters, nitriles, and other derivatives. Moreover, this compound has been used in the development of drugs and other compounds for medicinal purposes.

Scientific Research Applications

Pharmaceutical Applications Chiral Synthesis

2-Cyanobutanoic acid is used in the synthesis of chiral β-substituted γ-amino acids, which are important moieties in pharmaceuticals. The nitrilase-catalyzed desymmetrization of glutaronitriles to optically active cyanobutanoic acids is an attractive approach for accessing these chiral compounds .

Chemical Synthesis Intermediate for Carboxylic Acids

This compound serves as an intermediate in the synthesis of carboxylic acids through the hydrolysis of nitriles. The process involves reacting the carbon-nitrogen triple bond with water, leading to the formation of carboxylic acids .

Mechanism of Action

Target of Action

2-Cyanobutanoic acid, also known as 2-cyanobutyric acid , is a chemical compound that primarily targets the carboxylic acid group in biochemical reactions. The carboxylic acid group plays a crucial role in various biochemical processes, including protein synthesis, energy production, and enzymatic reactions.

Mode of Action

The mode of action of this compound involves its interaction with water molecules in a process known as hydrolysis . During this process, the carbon-nitrogen triple bond in the nitrile group of the compound reacts with water, leading to the formation of a carboxylic acid . This reaction can occur in both acidic and alkaline environments, producing slightly different products .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of carboxylic acids . The compound, through hydrolysis, contributes to the formation of carboxylic acids, which are integral components of various metabolic pathways. These include the citric acid cycle (TCA cycle), fatty acid synthesis, and amino acid synthesis .

Result of Action

The hydrolysis of this compound results in the formation of carboxylic acids . These acids play a vital role in various biochemical processes, including energy production, protein synthesis, and regulation of pH in biological systems. Therefore, the action of this compound can have significant molecular and cellular effects, influencing various metabolic processes.

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water molecules. The hydrolysis reaction that it undergoes can occur in both acidic and alkaline environments, producing slightly different products . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and the presence of other chemical substances .

properties

IUPAC Name

2-cyanobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINAOUGJUYOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292192
Record name 2-cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51789-75-4
Record name NSC80742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyanobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyanobutanoic acid
Reactant of Route 3
2-Cyanobutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Cyanobutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Cyanobutanoic acid
Reactant of Route 6
Reactant of Route 6
2-Cyanobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.